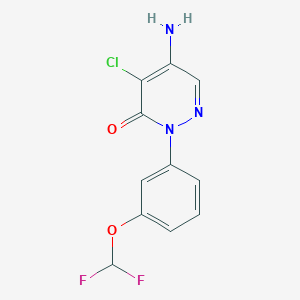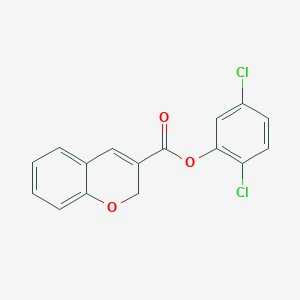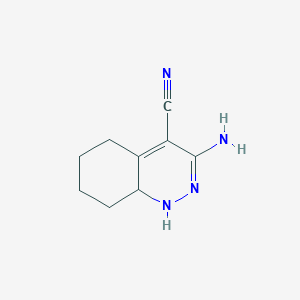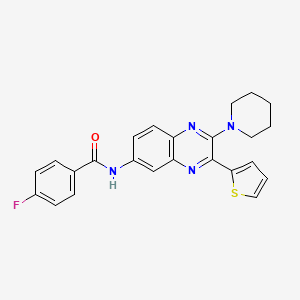
1,7-Dichloro-4-nitroacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichloro-4-nitroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor and antimicrobial agents. The presence of chloro and nitro groups in the acridine structure can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-nitroacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the acridine ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: Introduction of chloro groups using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclization: Formation of the acridine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dichloro-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,7-Dichloro-4-aminoacridin-9(10H)-one.
Substitution: Various substituted acridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe for studying DNA interactions due to its planar structure.
Medicine: Potential antitumor and antimicrobial agent.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,7-Dichloro-4-nitroacridin-9(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with DNA by intercalation, disrupting DNA replication and transcription. The chloro and nitro groups could enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
1,7-Dichloro-4-nitroacridin-9(10H)-one is unique due to the presence of both chloro and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to other acridine derivatives.
Propiedades
Número CAS |
21814-67-5 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O3 |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
1,7-dichloro-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-6-1-3-9-7(5-6)13(18)11-8(15)2-4-10(17(19)20)12(11)16-9/h1-5H,(H,16,18) |
Clave InChI |
ISDGJDPYMPBYNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)








![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)



![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
